N-|A-Fmoc-O-trityl-D-serine

enantiomeric purity D-amino acid peptide synthesis

Fmoc-D-Ser(Trt)-OH is the essential building block for introducing D-serine residues via Fmoc SPPS. The acid-labile trityl group enables selective on-resin deprotection with 1% TFA, permitting hydroxyl-specific modifications (phosphorylation, glycosylation) while other protecting groups remain intact. Unlike tBu-protected alternatives, Trt protection eliminates tert-butylation side products (up to 16.3%) that compromise crude purity. Supplied with ≥99.5% enantiomeric purity for stereochemical integrity. Preferred for sequences containing Cys, Met, or Trp residues. Purity ≥98% (HPLC).

Molecular Formula C37H31NO5
Molecular Weight 569.6 g/mol
Cat. No. B12831281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-|A-Fmoc-O-trityl-D-serine
Molecular FormulaC37H31NO5
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)
InChIKeyUCARTONYOJORBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Ser(Trt)-OH Procurement Guide: Specifications and Orthogonal Protection


N-α-Fmoc-O-trityl-D-serine (Fmoc-D-Ser(Trt)-OH, CAS 212688-51-2) is a protected D-serine derivative used as a building block in Fmoc solid-phase peptide synthesis (SPPS). The compound incorporates a base-labile Fmoc group at the N-terminus and an acid-labile trityl (Trt) group at the side-chain hydroxyl, enabling orthogonal deprotection strategies . It is specifically the D-enantiomer, supplied with enantiomeric purity ≥ 99.5% (a/a) and HPLC purity ≥ 98.0% (a/a) from major vendors such as Novabiochem® .

Fmoc-D-Ser(Trt)-OH Substitution Risks: Why tBu and Other Analogs Are Not Interchangeable


Fmoc-D-Ser(Trt)-OH cannot be simply substituted with Fmoc-D-Ser(tBu)-OH, Fmoc-D-Ser-OH, or other serine derivatives without compromising synthetic outcomes. The choice of side-chain protecting group dictates the acid lability profile, side-reaction susceptibility, and final product purity. The trityl group is cleaved under significantly milder acidic conditions (1% TFA) than the tert-butyl group, enabling selective on-resin modification while minimizing side reactions . Direct substitution with unprotected Fmoc-D-Ser-OH eliminates hydroxyl protection entirely, risking O-acylation and O→N acyl migration during coupling steps. Substitution with tBu-protected derivatives exposes the synthesis to tert-butylation side products during final TFA cleavage, which can reduce yield and complicate purification [1].

Fmoc-D-Ser(Trt)-OH Quantitative Differentiation Evidence vs. tBu, THP, and Unprotected Analogs


Enantiomeric Purity Specification for D-Enantiomer SPPS Applications

Fmoc-D-Ser(Trt)-OH is supplied with a specification of enantiomeric purity ≥ 99.5% (a/a) as determined by chiral HPLC, ensuring minimal contamination from the undesired L-enantiomer . In contrast, Fmoc-D-Ser(tBu)-OH from comparable vendors does not consistently publish an enantiomeric purity specification, and generic Fmoc-D-Ser-OH (unprotected) carries no comparable specification .

enantiomeric purity D-amino acid peptide synthesis chiral HPLC

Reduction of Tert-Butylation Side Products Compared to tBu-Protected Serine

In the solid-phase synthesis of somatostatinamide (14-mer peptide containing one Ser, two Thr, one Trp, and two Cys residues), the use of tBu protection for Ser and Thr resulted in 16.3% tert-butylated side products after TFA cleavage [1]. In contrast, when Ser and Thr were protected with THP or Trt groups, no tert-butylation products were detected under identical cleavage conditions [2]. This side reaction occurs because tBu cleavage generates reactive tBu⁺ cations that alkylate nucleophilic residues such as Cys, Met, and Trp, producing impurities that are difficult to separate.

side reaction tert-butylation TFA cleavage peptide purity

Selective Side-Chain Deprotection Under Mild Acidic Conditions

The trityl group on Fmoc-D-Ser(Trt)-OH can be selectively removed using 1% TFA in DCM containing 5% triisopropylsilane (TIS) , or alternatively with 20% dichloroacetic acid in DCM . This enables selective on-resin modification of the hydroxyl side chain while the peptide remains attached to the solid support and other acid-labile protecting groups remain intact. In contrast, tBu protection requires concentrated TFA (typically 95% TFA with scavengers) for removal, which simultaneously cleaves the peptide from the resin and deprotects all acid-labile groups.

orthogonal protection selective deprotection on-resin modification phosphoserine

Elimination of O→N Acyl Migration Risk During SPPS Coupling

N→O and O→N acyl migrations at unprotected serine residues are well-documented side reactions during strong acid treatment in SPPS, producing depsipeptide by-products [1]. Fmoc-D-Ser(Trt)-OH eliminates this risk by protecting the side-chain hydroxyl with the trityl group throughout peptide chain assembly. In contrast, the use of unprotected Fmoc-D-Ser-OH leaves the hydroxyl group available for intramolecular acyl migration, particularly during coupling steps or upon exposure to acidic conditions. Studies show that the extent of N→O shifts depends on peptide sequence and can give rise to 'large amounts' of by-products even in the presence of moderately acidic TFA [2].

O to N acyl migration depsipeptide side reaction serine protection

Higher Crude Peptide Purity in Phosphoserine-Containing Peptide Synthesis

The use of trityl-protected amino acids, including Fmoc-Ser(Trt)-OH and its D-enantiomer counterpart, has been demonstrated to result in purer products than when standard t-Bu protected amino acids are utilized . This finding is particularly relevant for the synthesis of phosphoserine-containing peptides and peptides requiring side-chain modification, where the trityl derivative is considered 'an excellent derivative' . The purer product outcome is attributed to the milder cleavage conditions of the trityl group, which minimize acid-catalyzed side reactions during global deprotection.

phosphoserine post-translational modification peptide purity side-chain modification

Fmoc-D-Ser(Trt)-OH Application Scenarios Based on Verified Differential Evidence


Synthesis of D-Amino Acid-Containing Therapeutic Peptides Requiring High Enantiopurity

Fmoc-D-Ser(Trt)-OH is the preferred building block for introducing D-serine residues into therapeutic peptide candidates, particularly those where the D-configuration confers enhanced metabolic stability or altered receptor binding. The enantiomeric purity specification of ≥ 99.5% (a/a) ensures that the final peptide product contains minimal L-serine contamination, which is critical for maintaining stereochemical integrity and reproducible biological activity in D-amino acid-containing peptides. This specification exceeds that typically provided for alternative D-serine derivatives, reducing the risk of diastereomeric impurities that complicate purification and quality control in GMP manufacturing settings.

Synthesis of Phosphoserine-Containing and Side-Chain Modified Peptides

This compound is the recommended derivative for synthesizing phosphoserine-containing peptides and peptides requiring selective side-chain modification . The trityl group can be selectively removed on-resin using 1% TFA in DCM containing 5% TIS , enabling phosphorylation, glycosylation, or other hydroxyl-specific modifications while the peptide remains attached to the solid support. This orthogonal protection strategy eliminates the need for post-synthesis phosphorylation in solution phase, streamlining workflow and improving overall yield. The documented purity advantage of trityl-protected amino acids over t-Bu-protected alternatives further supports procurement for these applications.

Synthesis of Peptides Containing Cys, Met, or Trp Residues Alongside Serine

Fmoc-D-Ser(Trt)-OH is the preferred building block when serine is incorporated into sequences that also contain cysteine, methionine, or tryptophan residues. Direct comparative data from somatostatinamide synthesis demonstrates that tBu protection on Ser/Thr leads to 16.3% tert-butylation of nucleophilic residues during TFA cleavage, whereas Trt protection eliminates this side reaction entirely [1]. By avoiding tert-butylation, the use of Trt-protected serine significantly reduces purification complexity and increases crude peptide purity. This is particularly valuable for disulfide-containing peptides and sequences rich in oxidation-sensitive residues, where side products can compromise both yield and biological activity.

Orthogonal Protection Strategies Requiring On-Resin Selective Deprotection

Fmoc-D-Ser(Trt)-OH enables fully orthogonal protection schemes in which the serine hydroxyl can be selectively deprotected while other acid-labile groups (e.g., Boc on Lys, tBu on Asp/Glu, Pbf on Arg) remain intact. The trityl group is cleaved under 1% TFA or 20% dichloroacetic acid , conditions that do not remove tBu esters, Boc carbamates, or cleave the peptide from acid-labile resins. This orthogonal selectivity is not achievable with tBu-protected serine, which requires concentrated TFA that simultaneously deprotects all acid-labile groups and cleaves the peptide from the resin. Procurement of Trt-protected serine is therefore essential for any synthesis strategy involving sequential, site-specific side-chain modifications.

Technical Documentation Hub

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